BenchChemオンラインストアへようこそ!

3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine

Lipophilicity Drug-likeness ADME

3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine (CAS 26323-62-6) is a chiral, fused heterocyclic compound belonging to the pyrido[3,2-b][1,4]oxazine class. With molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g·mol⁻¹, this compound features a pyridine ring fused to a 1,4-oxazine ring bearing a single methyl substituent at the 2-position.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 26323-62-6
Cat. No. B2472861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine
CAS26323-62-6
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESCC1CNC2=C(O1)C=CC=N2
InChIInChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10)
InChIKeyANCIHSPVWYLXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine (CAS 26323-62-6) – Procurement-Ready Chemical Profile


3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine (CAS 26323-62-6) is a chiral, fused heterocyclic compound belonging to the pyrido[3,2-b][1,4]oxazine class. With molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g·mol⁻¹, this compound features a pyridine ring fused to a 1,4-oxazine ring bearing a single methyl substituent at the 2-position . The core scaffold is considered a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for benzoxazine motifs found in numerous bioactive molecules [1]. The compound is commercially available from multiple vendors at purities of 90–98% (¹H-NMR) and is typically supplied as an off-white to pale brown solid .

Why Generic Substitution Fails for 3,4-Dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine


Substitution at the 2-position of the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold is not a neutral modification; it directly governs lipophilicity, stereochemistry, and hydrogen-bonding capacity . The 2-methyl analog possesses a single asymmetric carbon (C-2), rendering the molecule chiral—a property absent in the unsubstituted (CAS 20348-23-6) and 2,2-dimethyl (CAS 20348-26-9) congeners . Measured logP values span nearly two orders of magnitude across the series: from 0.91 (2-methyl) to 2.77 (2-phenyl), translating to substantial differences in aqueous solubility, membrane permeability, and ultimately, biological distribution [1]. Consequently, exchanging the 2-methyl derivative for any other 2-substituted or unsubstituted analog without re-optimization of downstream synthetic steps or pharmacological parameters risks compromising stereochemical integrity, solubility profiles, and structure-activity relationships that depend upon the precise spatial and electronic properties conferred by the methyl group [2].

Quantitative Differentiation Evidence for 3,4-Dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Methyl Substitution Reduces LogP by ≥38% vs. Unsubstituted Scaffold

The 2-methyl derivative exhibits a computed logP of 0.91, which is 38% lower than that of the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (logP 1.48) [1]. This reduction in lipophilicity places the 2-methyl analog within the optimal logP range (0–3) for oral bioavailability under Lipinski's Rule of Five, whereas the unsubstituted scaffold approaches the upper boundary of ideal lipophilicity for CNS penetration [2]. The 2-phenyl analog, with a logP of 2.77, differs by nearly 1.9 log units — corresponding to an approximately 80-fold difference in octanol-water partition coefficient .

Lipophilicity Drug-likeness ADME

Chirality: Single Asymmetric Center Enables Stereoselective Derivatization

The target compound contains one asymmetric carbon atom at the C-2 position, conferring chirality to the molecule . In contrast, the unsubstituted analog (CAS 20348-23-6) and the 2,2-dimethyl analog (CAS 20348-26-9) possess zero asymmetric centers and are achiral [1][2]. This structural distinction is non-trivial: the 2-methyl derivative can be resolved into enantiomers or used as a chiral building block for diastereoselective transformations, whereas achiral analogs cannot introduce stereochemical diversity into downstream products.

Chirality Stereochemistry Asymmetric Synthesis

Fraction of sp³ Carbons (Fsp³): Higher sp³ Character vs. Unsubstituted Scaffold

The 2-methyl derivative has an Fsp³ value of 0.375, reflecting the presence of the sp³-hybridized methyl carbon in addition to the two sp³ carbons of the oxazine ring . The unsubstituted analog (C₇H₈N₂O) contains only two sp³ carbons among seven total carbons, yielding a lower Fsp³ of approximately 0.29 [1]. The increase in Fsp³ from 0.29 to 0.375 represents a ~30% relative enrichment in three-dimensional character [2]. This shift moves the compound closer to the Fsp³ > 0.45 threshold associated with higher clinical success rates in small-molecule drug discovery [2].

Fsp3 Developability Clinical Success

Class-Level Analgesic Activity: Pyrido[3,2-b]-1,4-oxazine Derivatives Exhibit Aspirin-Equivalent Analgesia

A series of 4-acyl-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine derivatives (compounds 12a–21b), for which the 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine serves as the core scaffold precursor, were evaluated in the mouse writhing test for analgesic activity. The synthesized compounds demonstrated analgesic activity approximately equivalent to that of aspirin (acetylsalicylic acid) [1][2]. While the unsubstituted pyrido[3,2-b]-1,4-oxazine scaffold can also be derivatized, the 2-methyl substitution provides a chiral handle that enables the synthesis of enantiomerically enriched 4-acyl derivatives with potentially differentiated pharmacological profiles compared to racemic mixtures derived from achiral precursors [3].

Analgesic Pain Pyridinol derivatives

Boiling Point and pKa Differentiation: Predicted Physicochemical Constants for Formulation Planning

The 2-methyl derivative has a predicted boiling point of 283.8 ± 29.0 °C and a predicted pKa of 9.84 ± 0.40 . The unsubstituted analog (CAS 20348-23-6) has a predicted boiling point of 285.7 ± 29.0 °C and a predicted pKa of 9.82 ± 0.20 . While the differences are modest, the slightly lower boiling point and marginally higher basicity of the 2-methyl derivative may influence distillation-based purification strategies and salt-formation protocols during scale-up. The 2-phenyl analog (CAS 24733-08-2), with a substantially higher molecular weight (212.25 g·mol⁻¹) and logP (2.77), would be expected to have a markedly higher boiling point, limiting its compatibility with certain formulation approaches that favor lower-molecular-weight intermediates .

Boiling Point pKa Formulation

High-Value Application Scenarios for 3,4-Dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine


Chiral Building Block for Enantiomerically Enriched Analgesic Lead Compounds

Medicinal chemistry teams pursuing non-opioid analgesic programs can leverage the single asymmetric center of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine to synthesize enantiomerically pure 4-acyl or 4-phenylalkyl derivatives. The class-level analgesic activity of pyrido[3,2-b]-1,4-oxazine derivatives, established in mouse writhing tests as approximately equivalent to aspirin, provides a validated starting point for lead optimization [1]. The chiral 2-methyl scaffold enables the exploration of stereochemistry-activity relationships that are inaccessible using achiral analogs such as the unsubstituted (CAS 20348-23-6) or 2,2-dimethyl (CAS 20348-26-9) congeners [2].

Optimization of Aqueous Solubility in Early-Stage Drug Discovery

With a logP of 0.91, the 2-methyl derivative offers a 38% reduction in lipophilicity compared to the unsubstituted scaffold (logP 1.48), positioning it more favorably within the optimal logP range for oral bioavailability [1][2]. Research groups facing solubility-limited exposure in pharmacokinetic studies may preferentially select the 2-methyl analog over the more lipophilic 2-phenyl (logP 2.77) or 2,2-dimethyl (logP 1.80) variants to mitigate precipitation and non-specific binding issues during in vitro and in vivo assays [3].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The pyrido[3,2-b][1,4]oxazine core serves as a bioisosteric replacement for benzoxazine scaffolds found in numerous bioactive compounds [1]. The 2-methyl derivative, with its balanced Fsp³ (0.375), moderate molecular weight (150.18 g·mol⁻¹), and favorable hydrogen-bonding profile (3 HBA, 1 HBD), meets fragment-likeness criteria and can serve as a starting point for fragment growing or scaffold-hopping campaigns targeting kinases, PARP enzymes, or CNS receptors [2]. The commercial availability at 95–98% purity from multiple vendors ensures reproducible procurement for fragment library construction [3].

Synthetic Intermediate for PARP7 Inhibitor and Kinase Inhibitor Programs

Patent literature and medicinal chemistry publications identify hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine and related tricyclic systems as potent PARP7 inhibitors and kinase inhibitors (e.g., ALK5, Raf kinase, LRRK2) [1][2]. The 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine represents a key monocyclic precursor for constructing these fused polycyclic frameworks. The presence of the chiral methyl group allows for stereochemically defined entry into these advanced inhibitor series, a capability not offered by achiral precursors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.